molecular formula C10H9N3O B576833 2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole CAS No. 14483-99-9

2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole

Cat. No. B576833
CAS RN: 14483-99-9
M. Wt: 187.202
InChI Key: MYZWTAOWKXXJPZ-UHFFFAOYSA-N
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Description

The 1H-benzo[d]imidazol-2-yl moiety is a part of many biologically active compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

There are various synthetic routes for imidazole and their derived products . For example, one method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of compounds containing the 1H-benzo[d]imidazol-2-yl moiety can be determined by various spectroscopic and analytical techniques such as FT–IR, 1H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various techniques. For example, the compound 2-(1H-BENZO[D]IMIDAZOL-2-YL)BENZENESULFONIC ACID has a molecular weight of 274.3 and is a solid at room temperature .

Safety And Hazards

These compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause eye, skin, and respiratory tract irritation .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZWTAOWKXXJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole

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